Sodium acetyl sulphate

説明

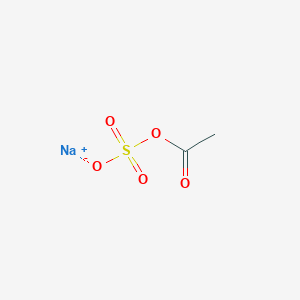

Sodium acetyl sulphate (hypothetical formula: CH₃COOSO₃Na) is a sodium salt theoretically derived from the esterification of sulfuric acid with an acetyl group. This article compares this compound with these structurally or functionally related sodium salts, leveraging data from industrial, pharmaceutical, and material science studies .

特性

CAS番号 |

19201-24-2 |

|---|---|

分子式 |

C2H3NaO5S |

分子量 |

162.1 g/mol |

IUPAC名 |

sodium;acetyl sulfate |

InChI |

InChI=1S/C2H4O5S.Na/c1-2(3)7-8(4,5)6;/h1H3,(H,4,5,6);/q;+1/p-1 |

InChIキー |

VCLVUNFJTOOMIR-UHFFFAOYSA-M |

SMILES |

CC(=O)OS(=O)(=O)[O-].[Na+] |

異性体SMILES |

CC(=O)OS(=O)(=O)[O-].[Na+] |

正規SMILES |

CC(=O)OS(=O)(=O)[O-].[Na+] |

他のCAS番号 |

19201-24-2 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Chemical and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) | Key Applications |

|---|---|---|---|---|---|

| Sodium Sulphate | Na₂SO₄ | 142.04 | 884 | 185 g/L (20°C) | Cement hydration, desiccant, glassmaking |

| Sodium Lauryl Sulphate | C₁₂H₂₅OSO₃Na | 288.38 | 206–208 | Highly soluble | Surfactant, laboratory reagent |

| Sodium Acetate | CH₃COONa | 82.03 | 324 | 762 g/L (20°C) | Buffer, food preservative, heating pads |

| Sodium Acetyl Sulphate | CH₃COOSO₃Na* | ~178.08 (hypothetical) | N/A | Inferred: Moderate | Potential: Organic synthesis, surfactants |

Notes:

- Sodium Sulphate : Exhibits high thermal stability and inertness, making it suitable for high-temperature industrial processes. Its role in cement hydration includes accelerating setting time but reducing superplasticizer adsorption .

- Sodium Lauryl Sulphate (SLS) : A surfactant with irritant properties (skin/eye/respiratory). Readily biodegradable (95% degradation in 28 days) but toxic to aquatic life .

- Sodium Acetate : Hygroscopic and used in pH buffering. Synthesized via acetic acid neutralization .

Stability and Reactivity

- Sodium Sulphate: Stable under normal conditions but incompatible with strong acids (e.g., releases SOₓ gases). Non-flammable .

- SLS : Stable at room temperature but decomposes at 206–208°C, releasing sulfur oxides. Avoid strong oxidizers and high heat .

- This compound : Hypothetically, ester linkages may render it less stable than Na₂SO₄. Likely reactive with bases (hydrolysis) or strong acids.

Research Findings and Industrial Relevance

- Cement Science : Sodium sulphate accelerates fly ash-Portland cement hydration but reduces superplasticizer adsorption, leading to less dense matrices .

- Pharmaceutical Synthesis : Sodium salts like acetate and bicarbonate are used in drug purification (e.g., aspirin synthesis via acetyl chloride reactions) .

- Surfactant Industry : SLS dominates due to its emulsifying properties, but alternatives like this compound (if stable) could offer niche applications .

Q & A

Q. What validation criteria are critical when designing this compound as a reference material for analytical chemistry?

- Methodological Answer : Follow ISO Guide 34 for reference material certification. Validate homogeneity (ANOVA of subsamples), stability (accelerated aging at 40°C/75% RH), and commutability (comparison across 5+ analytical platforms). Publish uncertainty budgets (±0.5% for purity) .

Literature and Knowledge Gaps

Q. How can systematic reviews identify understudied applications of this compound in green chemistry?

- Methodological Answer : Conduct PRISMA-guided searches across Scopus, Web of Science, and Reaxys. Use MeSH terms (e.g., "sulfonation," "biocatalysis") and screen for inclusion/exclusion criteria (e.g., solvent-free synthesis). Highlight gaps via keyword co-occurrence maps (VOSviewer) and recommend priority areas (e.g., enzymatic sulfonation) .

Q. What metrics should guide the prioritization of this compound’s unexplored physicochemical properties for future research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。